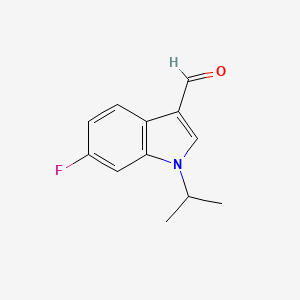

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

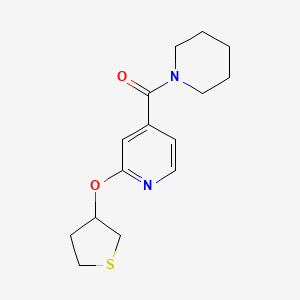

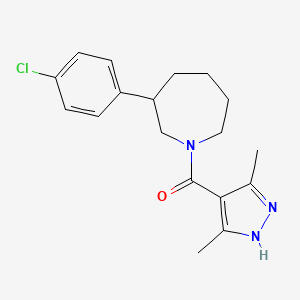

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular formula of C12H12FNO and a molecular weight of 205.23 .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde consists of a 1H-indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this ring structure is a fluoro group at the 6th position and an isopropyl group at the 1st position .Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde are not available, it’s known that 1H-Indole-3-carbaldehyde and its derivatives play a significant role in multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Analytical Applications

Fluorogenic Derivatizing Reagents : The use of fluorogenic derivatizing agents like 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) for liquid chromatography demonstrates the application of indole derivatives in enhancing analytical sensitivity and specificity. FQCA forms highly fluorescent isoindoles upon reaction with primary amines, showcasing the potential of indole carbaldehydes in developing sensitive analytical methods (Beale et al., 1990).

Optical Properties for Biomedical Applications : Research into the synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy reveals the significance of indole derivatives in creating new classes of fluorophores. These compounds exhibit desirable optical properties, making them suitable for use as fluorescent probes in aqueous systems, highlighting the application in biomedical imaging and diagnostics (Park et al., 2015).

Synthesis of Pharmaceutical Intermediates

- Cycloisomerization Reactions : The gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes demonstrates the utility of indole derivatives in synthesizing complex molecules. This method affords products in good to excellent yields, underlining the role of indole carbaldehydes in pharmaceutical synthesis (Kothandaraman et al., 2011).

Reaction Mechanisms and Catalysis

Mechanistic Studies in Fluorophore Formation : The investigation into the reaction mechanisms of indolylethylamines with formaldehyde, forming various fluorophores, illustrates the complex chemistry indole derivatives participate in. These studies are crucial for understanding the chemical biology of neurotransmitters and could inform the development of novel diagnostic methods (Björklund et al., 1973).

Palladium-Catalyzed Synthesis : The synthesis and functionalization of indoles through palladium-catalyzed reactions highlight the adaptability of indole derivatives in organic synthesis, providing a pathway to a wide array of biologically active compounds. This research showcases the importance of indole derivatives in medicinal chemistry and drug development (Cacchi & Fabrizi, 2005).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the aforementioned biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

Eigenschaften

IUPAC Name |

6-fluoro-1-propan-2-ylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-4-3-10(13)5-12(11)14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCWMDOFNELQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=C(C=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)

![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)